molecular formula C7H12Cl2N4O2 B6606809 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride CAS No. 2839138-51-9

2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride

Cat. No.: B6606809
CAS No.: 2839138-51-9
M. Wt: 255.10 g/mol
InChI Key: MHIRXYKEJZAXHX-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride typically involves the construction of the triazole ring followed by the formation of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts . The azetidine ring can be formed through nucleophilic substitution reactions involving azetidine precursors .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that offer advantages such as improved reaction control, higher yields, and reduced environmental impact. These methods often employ metal-free catalysts and environmentally benign solvents to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is unique due to its combination of the triazole and azetidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.2ClH/c12-6(13)1-7(2-8-3-7)11-5-9-4-10-11;;/h4-5,8H,1-3H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRXYKEJZAXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC(=O)O)N2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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